Methyl 2-phenoxyethanimidate
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Overview
Description
Methyl 2-phenoxyethanimidate is an organic compound with the molecular formula C9H11NO2 It is a derivative of ethanimidate, where a phenoxy group is attached to the second carbon of the ethanimidate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenoxyethanimidate typically involves the reaction of phenoxyacetic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{Phenoxyacetic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenoxyethanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form phenoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid
Reduction: Phenoxyethanol
Substitution: Various substituted ethanimidates depending on the nucleophile used
Scientific Research Applications
Methyl 2-phenoxyethanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-phenoxyethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenoxyacetic acid
- Phenoxyethanol
- Methyl phenoxyacetate
Uniqueness
Methyl 2-phenoxyethanimidate is unique due to its specific structure, which combines the properties of both phenoxy and ethanimidate groups This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
methyl 2-phenoxyethanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWSXPKBECSKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)COC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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